L(+)-N-Cbz-Ornithine hydrochloride

Description

Significance in Amino Acid and Peptide Chemistry

The primary significance of L(+)-N-Cbz-Ornithine hydrochloride lies in its application as a protected amino acid derivative for peptide synthesis. peptide.com In the construction of peptides, it is essential to selectively protect the reactive functional groups of the amino acid monomers to prevent unwanted side reactions and to direct the formation of the desired peptide bond. peptide.com The Cbz group on the α-nitrogen of this compound fulfills this role, allowing for the activation of the carboxyl group and its subsequent coupling with the free amino group of another amino acid or peptide chain.

Ornithine itself is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. nih.gov However, it is a key intermediate in the urea (B33335) cycle and a precursor for the synthesis of other amino acids like arginine. nih.govdrugbank.com The incorporation of ornithine and its derivatives into peptide chains can impart unique structural and functional properties to the resulting peptides, such as altered conformation, increased stability, and novel biological activities. This compound provides a convenient and reliable means of introducing the ornithine moiety into a growing peptide sequence.

Role of the Benzyloxycarbonyl (Cbz) Protecting Group in Synthetic Strategies

The benzyloxycarbonyl (Cbz or Z) group is a well-established and widely used protecting group for amines in organic synthesis, first introduced by Max Bergmann and Leonidas Zervas in 1932. masterorganicchemistry.com Its enduring popularity stems from several key advantages. The Cbz group is typically stable to a wide range of reaction conditions, including basic and mildly acidic environments, making it compatible with many synthetic transformations. total-synthesis.comresearchgate.net This stability allows for the selective manipulation of other functional groups within a molecule without affecting the protected amine.

The introduction of the Cbz group is generally straightforward, often achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. Perhaps the most significant feature of the Cbz group is its facile removal under mild conditions. masterorganicchemistry.com The most common method for deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas. masterorganicchemistry.combachem.com This process is highly efficient and clean, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. The mildness of this deprotection method ensures that other sensitive functional groups within the peptide or molecule remain intact. This orthogonality to other protecting groups, such as the Boc and Fmoc groups, is a cornerstone of modern peptide synthesis, enabling the strategic and sequential deprotection of different amino groups within a complex molecule. total-synthesis.com

Overview of its Multifaceted Applications in Contemporary Research

The utility of this compound extends beyond basic peptide synthesis. It serves as a versatile starting material for the synthesis of a wide array of complex and biologically active molecules. For instance, it is a key precursor in the synthesis of various enzyme inhibitors, peptidomimetics, and other therapeutic agents. The ornithine backbone can be further modified at the δ-amino group to introduce diverse functionalities, leading to the creation of libraries of novel compounds for drug discovery.

Recent research has demonstrated the use of N-Cbz protected ornithine derivatives in the enzymatic synthesis of heterocyclic compounds like aminopiperidines and aminoazepanes, which are important scaffolds in medicinal chemistry. manchester.ac.ukresearchgate.net Furthermore, ornithine-containing peptides have been investigated for their potential as antifungal agents and for their role in the biosynthesis of siderophores, which are iron-chelating compounds produced by microorganisms. chemicalbook.comnih.gov The ability to precisely incorporate ornithine into these structures using protected derivatives like this compound is crucial for studying their structure-activity relationships and developing new therapeutic strategies.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 92455-59-9 |

| Molecular Formula | C13H19ClN2O4 |

| Molecular Weight | 302.75 g/mol |

| IUPAC Name | (2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride |

| Synonyms | (S)-5-Amino-2-benzyloxycarbonylamino-pentanoic acid hydrochloride |

| Boiling Point | 510.7°C at 760 mmHg |

| Purity | >95% |

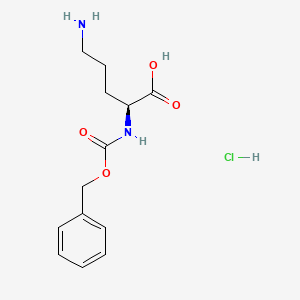

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULELFCUZAINLJV-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628648 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92455-59-9 | |

| Record name | L-Ornithine, N2-[(phenylmethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92455-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving L + N Cbz Ornithine Hydrochloride

Optimized Synthetic Routes for L(+)-N-Cbz-Ornithine Hydrochloride Preparation

The preparation of this compound involves the selective protection of one of the amino groups of L-ornithine. The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal by specific methods like hydrogenolysis. numberanalytics.comresearchgate.net

Strategies for Stereoselective Introduction of the Cbz Group

The stereoselective introduction of the Cbz group onto the L-ornithine molecule is crucial to maintain the desired chirality for its use in synthesizing biologically active molecules. The most common method for introducing the Cbz group is by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) or benzyl succinimidyl carbonate in the presence of a base. numberanalytics.comcommonorganicchemistry.com The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Cbz-Cl, forming a carbamate (B1207046). numberanalytics.com

The stereoselectivity of this reaction is generally high as the chiral center of the L-ornithine molecule is typically not involved in the reaction. However, careful control of reaction conditions, such as temperature and the choice of base, is important to prevent any potential racemization. For instance, the use of a mild base and low temperatures can help in preserving the stereochemical integrity of the starting material.

A typical experimental procedure involves dissolving L-ornithine hydrochloride in an aqueous basic solution, followed by the dropwise addition of benzyl chloroformate at a controlled temperature. beilstein-journals.org After the reaction is complete, the product is isolated and purified. The choice of solvent and base can be optimized to improve yield and purity.

Derivatization and Functionalization of this compound

The presence of the Cbz protecting group on one of the amino groups of ornithine allows for the selective modification of the other functionalities in the molecule. This has led to the development of various synthetic strategies for creating a diverse range of ornithine derivatives.

Synthesis of Azido-Functionalized Ornithine Derivatives from Cbz-Protected Precursors

Azido-functionalized amino acids are valuable building blocks in chemical biology and drug discovery, primarily due to their ability to participate in bioorthogonal "click" chemistry reactions. Starting from this compound, the free amino group can be converted to an azide (B81097).

This transformation is typically achieved by first converting the free amine to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt, like sodium azide. The Cbz group remains intact under these conditions, demonstrating its utility as an orthogonal protecting group. The resulting azido-ornithine derivative can then be used in various applications, including the synthesis of peptidomimetics and the introduction of labels or other functionalities into peptides.

Preparation of α-Difluoromethylated Ornithine Analogues from Ornithine Methyl Ester Hydrochloride

α-Difluoromethylated amino acids are of significant interest as they can act as irreversible enzyme inhibitors. The synthesis of α-difluoromethylornithine has been a subject of study for its potential as an inhibitor of ornithine decarboxylase. nih.gov While the direct difluoromethylation of N-Cbz-ornithine can be challenging, a common strategy involves the use of ornithine methyl ester hydrochloride as a precursor. prepchem.com

The synthesis often starts with the protection of the amino groups of ornithine methyl ester. One of the amino groups can be protected with a Cbz group, while the other is transformed to allow for the introduction of the difluoromethyl group. Various synthetic routes have been explored for the synthesis of ornithine analogues, which can serve as a basis for developing methods for α-difluoromethylated versions. nih.gov

Guanidinylation of Cbz-Protected Ornithine for Arginine Analog Generation

The conversion of the side-chain amino group of ornithine into a guanidinium (B1211019) group transforms it into an arginine analog. Arginine residues play crucial roles in biological processes, and their analogs are important tools in studying protein function and as potential therapeutic agents. google.com

The guanidinylation of Cbz-protected ornithine can be achieved using various guanidinylating reagents. google.com The Cbz group protects the α-amino group while the δ-amino group is selectively reacted. The choice of the guanidinylating reagent is critical to ensure high yields and avoid side reactions. After the guanidinylation step, the Cbz group can be removed to yield the free arginine analog. The high reactivity of certain guanidinylation reagents allows for successful reactions even on solid-phase peptide synthesis. google.com

Orthogonal Deprotection Strategies for the N-Cbz Moiety in Complex Syntheses

In the synthesis of complex molecules, particularly peptides, the use of multiple protecting groups is often necessary. The ability to selectively remove one protecting group in the presence of others, known as orthogonal deprotection, is a cornerstone of modern synthetic chemistry. rsc.orgthieme-connect.de The N-Cbz group is a key player in this field due to its unique deprotection conditions. total-synthesis.com

The most common method for the deprotection of the Cbz group is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas. researchgate.net This method is highly efficient and clean, with the byproducts being toluene (B28343) and carbon dioxide. Alternative hydrogen sources, such as transfer hydrogenation, can also be employed. total-synthesis.com

The Cbz group is stable to a wide range of acidic and basic conditions, making it orthogonal to many other common protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. total-synthesis.comstudysmarter.co.uk This orthogonality allows for the selective deprotection of Boc or Fmoc groups while the Cbz group remains intact, and vice versa.

However, it is important to note that the Cbz group can be cleaved under harsh acidic conditions. total-synthesis.com Additionally, methods for the removal of the Cbz group using low-carbon alcohols have also been reported, which can be effective for certain heterocyclic compounds. eurekaselect.com The choice of deprotection strategy depends on the specific substrate and the other functional groups present in the molecule.

Table of Reaction Conditions for Cbz Group Manipulation

| Transformation | Reagents and Conditions | Key Features |

|---|---|---|

| Cbz Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO3), 0 °C to room temperature | High-yielding, stereoselective. total-synthesis.com |

| Cbz Deprotection (Hydrogenolysis) | H2, Pd/C, Methanol | Mild, clean, and efficient. total-synthesis.com |

| Cbz Deprotection (Acidic) | HBr in Acetic Acid | Harsher conditions, can cleave other acid-labile groups. total-synthesis.com |

| Guanidinylation | N,N'-di-Boc-N"-triflyl-guanidine, Solid or solution phase | Forms arginine analogs. google.com |

Table of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| L-Ornithine | |

| Benzyl chloroformate | |

| Benzyl succinimidyl carbonate | |

| Sodium azide | |

| Ornithine methyl ester hydrochloride | |

| α-Difluoromethylornithine | |

| Arginine | |

| tert-Butyloxycarbonyl (Boc) | |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | |

| Palladium on carbon (Pd/C) |

Chemical Methods for Selective Cbz Cleavage

A variety of chemical methods have been developed for the deprotection of Cbz-protected amines. The choice of method often depends on the presence of other sensitive functionalities within the molecule. For this compound, the key is to remove the Cbz group without affecting the α-amino acid integrity or the hydrochloride salt.

Commonly employed methods include catalytic hydrogenation, which is often the cleanest method, transfer hydrogenation, and methods involving strong acids or Lewis acids. organic-chemistry.orgtotal-synthesis.com More recent developments have introduced milder and more selective approaches, such as those employing nucleophilic reagents or radical-based mechanisms. organic-chemistry.orgresearchgate.netresearchgate.net

Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a widely used technique for Cbz removal. total-synthesis.comresearchgate.net Transfer hydrogenation offers a safer alternative to using gaseous hydrogen, employing hydrogen donors like triethylsilane or sodium borohydride (B1222165) in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net For substrates sensitive to hydrogenation, other methods have been developed. For instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the N-Cbz group. organic-chemistry.org Another approach involves nucleophilic cleavage, for example, using 2-mercaptoethanol. organic-chemistry.orgresearchgate.net

The following table summarizes various chemical methods applicable to the deprotection of Cbz-protected amines, which could be adapted for this compound.

Enzymatic Approaches to N-Cbz Deprotection

The use of enzymes for the removal of protecting groups offers a green and highly selective alternative to chemical methods. google.com Enzymatic reactions are typically performed under mild aqueous conditions, which can help to preserve sensitive functional groups and maintain stereochemical integrity. nih.gov

While the enzymatic synthesis of peptides is a well-established field, the specific enzymatic cleavage of the Cbz group is a more specialized area of research. mdpi.com A notable development is the discovery of N-carbobenzyloxy-deprotecting enzymes (Cbz-deprotecting enzymes) that can catalyze the removal of the Cbz group from protected amino acids and alcohols. google.com These enzymes exhibit high specificity and can operate under mild conditions, making them attractive for pharmaceutical and industrial applications. google.com

For instance, a patented N-CBZ-deprotecting enzyme has been shown to effectively remove the Cbz group from N-Cbz-L-phenylalanine, achieving high conversion rates. google.com The reaction is typically carried out by incubating the Cbz-protected amino acid with the enzyme source at a controlled temperature for a period of 24 to 72 hours. google.com

Chemoenzymatic peptide synthesis (CEPS) also represents an important application of enzymes in this field, where enzymes are used to ligate peptide fragments that were previously synthesized using methods like solid-phase peptide synthesis (SPPS). bachem.com Although the deprotection in the SPPS part is often chemical, the enzymatic ligation step highlights the potential of enzymes in peptide manipulation. bachem.com

The table below outlines the key aspects of enzymatic N-Cbz deprotection.

L + N Cbz Ornithine Hydrochloride in Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides. ejbiotechnology.info The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support, or resin. peptide.com A key principle of SPPS is the use of protecting groups to prevent unwanted side reactions. peptide.com The α-amino group of the incoming amino acid is temporarily protected, while reactive side chains are fitted with more permanent protecting groups. peptide.com

L(+)-N-Cbz-Ornithine hydrochloride can be incorporated into SPPS protocols, primarily within the Boc (tert-butyloxycarbonyl) protection strategy. In this context, the benzyloxycarbonyl (Cbz or Z) group on the α-nitrogen is not ideal for stepwise SPPS due to the harsh conditions required for its removal. However, derivatives like Boc-Orn(Z)-OH are valuable. Here, the α-amino group is protected with the acid-labile Boc group, making it suitable for standard Boc-SPPS cycles, while the δ-amino group of the ornithine side chain is protected by the Z group. peptide.com

The Z group is orthogonal to the Boc group, meaning it remains stable during the repeated trifluoroacetic acid (TFA) treatments used to remove the N-terminal Boc group in each cycle. peptide.com This allows for the selective deprotection of the α-amino group for chain elongation. The Z group on the ornithine side chain can then be removed during the final cleavage of the peptide from the resin, typically using strong acids like hydrogen fluoride (B91410) (HF). peptide.com

Application in Solution-Phase Peptide Coupling Reactions

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), remains a crucial method, particularly for the large-scale production of peptides and the synthesis of complex peptide fragments. americanpeptidesociety.orgekb.eg This approach relies on coupling reagents to facilitate the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another. americanpeptidesociety.org

This compound is well-suited for solution-phase synthesis. The Cbz group provides robust protection of the α-amino group, preventing self-polymerization. The free carboxyl group can be activated by a variety of coupling reagents to react with the free amino group of another amino acid or peptide.

Common coupling reagents used in these reactions include:

Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). These are efficient and cost-effective. americanpeptidesociety.orgpeptide.com DCC is particularly useful in solution-phase reactions as the dicyclohexylurea byproduct precipitates out of the reaction mixture. peptide.com

Uronium/Aminium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency and low rates of racemization. peptide.com

Additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress racemization and improve reaction efficiency by forming active esters. americanpeptidesociety.orgpeptide.com

A study on the non-enzymatic synthesis of Cbz-Phe-Leu utilized DCC as the condensing agent in a reversed micellar system, demonstrating the utility of Cbz-protected amino acids in unconventional reaction media. mdpi.com

Design and Synthesis of Ornithine-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. Ornithine, with its versatile side chain, is a valuable component in the design of such compounds.

This compound serves as a key starting material for creating ornithine-containing peptidomimetics. The protected α-amino group allows for selective modification of the δ-amino group on the side chain. For instance, the δ-amino group can be acylated, alkylated, or incorporated into heterocyclic structures to generate novel peptidomimetic scaffolds.

One notable example is the synthesis of N-δ-(phosphonoacetyl)-L-ornithine, a potent inhibitor of E. coli L-ornithine carbamoyltransferase. nih.gov To overcome the molecule's inability to cross the bacterial membrane, it was incorporated into a tripeptide, glycylglycyl-N-δ-(phosphonoacetyl)-L-ornithine. nih.gov This peptidomimetic leverages the bacterial oligopeptide transport system for entry into the cell, where it then exerts its inhibitory effect. nih.gov

Incorporation into Macrocyclic Peptide Structures

Macrocyclic peptides, characterized by a ring structure, often exhibit enhanced conformational rigidity, receptor affinity, and stability compared to their linear counterparts. L(+)-N-Cbz-Ornithine and its derivatives are instrumental in the synthesis of these structures.

Ornithine can be incorporated into the peptide backbone, and its side chain can be used as an anchor point for cyclization. In one strategy, the δ-amino group of an ornithine residue can be linked to the C-terminal carboxyl group of the peptide chain to form a "head-to-side-chain" cyclic peptide.

A powerful method for on-resin cyclization involves using an orthogonally protected ornithine derivative, such as Fmoc-Orn(Dde)-OH. nih.gov The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the side chain can be selectively removed while the peptide is still attached to the resin, leaving the δ-amino group free to react with the N-terminal carboxyl group to form the macrocycle. nih.gov δ-Linked ornithine has also been used as a turn mimic to constrain peptide fragments into a β-hairpin conformation in the synthesis of macrocyclic β-hairpin peptides. nih.gov

Furthermore, research has demonstrated an efficient method for the solid-phase synthesis of macrocyclic peptides by anchoring the ornithine side chain to the resin. researchgate.net This approach allows for the assembly of the linear peptide, followed by on-resin cyclization to yield the final macrocyclic product. researchgate.net

Synthesis of Advanced Polymeric Architectures Incorporating Ornithine Units (e.g., Orn-Val copolymers)

The incorporation of amino acids into synthetic polymers creates advanced materials with unique properties, combining the biocompatibility and functionality of peptides with the processability of polymers. This compound can be used in the synthesis of such polymeric architectures.

For example, block copolymers of ε-Cbz-lysine and L-valine have been synthesized and their conformational properties studied. researchgate.netresearchgate.net While this specific example uses lysine, a close structural analog of ornithine, the principles can be extended to ornithine-containing copolymers. The synthesis often involves the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from the protected amino acids. By controlling the sequence and length of the amino acid blocks, polymers with specific secondary structures, such as α-helices or β-sheets, can be engineered. researchgate.netresearchgate.net

In a different approach, L-ornithine has been conjugated to poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer, using EDC coupling reactions. mdpi.com This creates novel biodegradable materials with potential applications in drug delivery and tissue engineering. The conjugation of ornithine was shown to enhance the thermal stability of the polymer. mdpi.com

Development of Biologically Active Compounds and Chemical Probes from L + N Cbz Ornithine Hydrochloride

Utilization as a Pharmaceutical Intermediate for Active Pharmaceutical Ingredient (API) Development

L(+)-N-Cbz-Ornithine hydrochloride is a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs). lookchem.comfengchengroup.com Its protected form allows for selective chemical modifications at the delta-amino group, a critical step in building more complex molecules. The carbobenzyloxy (Cbz) protecting group can be readily removed under specific conditions, revealing the alpha-amino group for further reactions. This strategic protection and deprotection are fundamental in the multi-step synthesis of complex pharmaceutical compounds.

The development of continuous flow chemistry processes has further enhanced the utility of intermediates like this compound in API synthesis. beilstein-journals.org This technology allows for safer and more efficient production by controlling reaction conditions precisely, which is particularly important for exothermic or hazardous reactions often encountered in pharmaceutical manufacturing. beilstein-journals.org

Table 1: Profile of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride |

| CAS Number | 92455-59-9 |

| Molecular Formula | C13H19ClN2O4 |

| Molecular Weight | 302.75 g/mol |

| Appearance | White crystalline powder |

This table summarizes the key chemical properties of this compound.

Precursor in the Rational Design of Drug Candidates and Research Probes

The rational design of new drug candidates and research probes often relies on the modification of known biologically active scaffolds. This compound serves as a valuable precursor in this process, providing a foundation for creating analogues of ornithine and other related molecules. asianpubs.org By systematically altering the structure of the ornithine backbone, researchers can investigate the structure-activity relationships of various compounds and optimize their properties for specific biological targets.

This approach has been instrumental in the development of inhibitors for enzymes like ornithine decarboxylase, where understanding the specific interactions between the inhibitor and the enzyme's active site is crucial for designing more potent and selective drugs. asianpubs.orgnih.gov

Synthesis of Enzyme Inhibitors and Modulators (e.g., related to ornithine decarboxylase)

Ornithine decarboxylase (ODC) is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov Consequently, inhibitors of ODC have been investigated as potential therapeutic agents for cancer and infectious diseases. nih.gov this compound is a critical starting material for synthesizing various ornithine analogues designed to inhibit ODC. nih.gov

For instance, the synthesis of α-methylornithine, a potent reversible inhibitor of ODC, can be accomplished using derivatives of ornithine. nih.gov By introducing modifications to the ornithine structure, researchers can probe the topography of the ODC active site and develop more effective inhibitors. nih.gov

Furthermore, derivatives of L-ornithine have been synthesized and evaluated as inhibitors of Nα-acetyl-L-ornithine deacetylase (ArgE), an essential enzyme in the bacterial arginine biosynthetic pathway. nih.govmarquette.edu The development of potent ArgE inhibitors could lead to new antibacterial agents. nih.gov

Table 2: Examples of Ornithine-Based Enzyme Inhibitors

| Inhibitor | Target Enzyme | Therapeutic Potential |

|---|---|---|

| α-Methylornithine | Ornithine Decarboxylase (ODC) | Cancer, Infectious Diseases |

This table highlights examples of enzyme inhibitors derived from or related to ornithine.

Conjugation Strategies for Developing Targeted Bioconjugates

Bioconjugation, the process of linking a biologically active molecule to a carrier molecule, is a powerful strategy for developing targeted therapies and diagnostic agents. nih.gov L-ornithine and its derivatives, including this compound, are valuable components in the construction of these bioconjugates. frontiersin.org

Photodynamic therapy (PDT) is a cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. Porphyrins are effective photosensitizers, and their conjugation to amino acids like L-ornithine can enhance their efficacy and selectivity. nih.govnih.gov

New cationic photosensitizers have been developed by conjugating aminophenyl porphyrins with L-ornithine. nih.govresearchgate.net The basic amino acid L-ornithine imparts a positive charge to the conjugate at physiological pH, which promotes its affinity for negatively charged bacterial cell membranes. nih.gov These ornithine-porphyrin conjugates have demonstrated significant photodynamic antimicrobial activity against multi-drug resistant bacteria. nih.gov The synthesis involves the condensation of an aminophenyl porphyrin with Boc-protected ornithine, followed by deprotection. nih.gov

Contributions to Prodrug Design and Delivery Systems

Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. nih.gov This approach can improve a drug's pharmacokinetic properties, such as absorption, distribution, and duration of action. nih.gov this compound can be utilized in the design of prodrugs, particularly for improving the delivery of polar or charged molecules.

For example, the concept of creating lipophilic prodrugs to enhance absorption has been successfully applied to various drugs. nih.gov By attaching a lipophilic moiety, which could be derived from or incorporate an ornithine-based structure, the prodrug can better traverse cell membranes.

Research Applications in Studying Metabolic Pathways (as a synthetic tool for analogues involved in urea (B33335) cycle research)

L-ornithine is a central intermediate in the urea cycle, the metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. sigmaaldrich.com The study of this cycle is crucial for understanding and treating various metabolic disorders. This compound serves as a valuable synthetic tool for creating labeled or modified analogues of ornithine. sigmaaldrich.com

These synthetic analogues can be used as tracers to follow the metabolic fate of ornithine in the urea cycle, helping to elucidate the mechanisms of the cycle and the effects of various conditions or drugs on its function. nih.govnih.gov For example, researchers can investigate how different ornithine derivatives influence urea synthesis and the expression of enzymes involved in the cycle. nih.gov

Advanced Characterization Techniques and Structural Analysis in Research

Spectroscopic Analysis for Structural Elucidation (NMR, IR, and Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the identity and structure of L(+)-N-Cbz-Ornithine hydrochloride. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in verifying the structure of Cbz-protected amino acids. rsc.orgnih.gov In the ¹H NMR spectrum of a Cbz-protected amino acid, characteristic signals include those from the aromatic protons of the benzyl (B1604629) group, the benzylic protons of the Cbz group, and the protons of the amino acid backbone and side chain. For this compound, specific resonances corresponding to the ornithine side-chain methylene (B1212753) groups would be expected. The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The presence of the carbamate (B1207046) group introduced by the Cbz protection is typically confirmed by strong absorption bands corresponding to the C=O stretching vibration. rsc.orgresearchgate.net Other characteristic peaks would include N-H stretching vibrations, C-H stretches from the alkyl and aromatic portions, and O-H stretching from the carboxylic acid group. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. rsc.orgredalyc.org Techniques like electrospray ionization (ESI) are commonly used for the analysis of such non-volatile molecules. rsc.orgnih.gov The mass spectrum would show the molecular ion peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular formula. redalyc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further validate the structure by showing the loss of specific fragments, such as the benzyl group or the carboxyl group.

| Spectroscopic Data for Cbz-Protected Amino Acids | |

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons (benzyl group), benzylic CH₂ protons, ornithine α-CH, and side-chain CH₂ protons. rsc.orgnih.gov |

| ¹³C NMR | Resonances for aromatic carbons, benzylic carbon, carbonyl carbons (carbamate and carboxylic acid), and ornithine backbone and side-chain carbons. redalyc.org |

| IR | Strong C=O stretching (carbamate and carboxylic acid), N-H stretching, aromatic and aliphatic C-H stretching, O-H stretching. rsc.orgresearchgate.net |

| Mass Spectrometry | Accurate mass measurement confirming the elemental composition, with characteristic fragmentation patterns. rsc.orgredalyc.org |

Chromatographic Methods for Purity and Reaction Monitoring (HPLC and LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment. nih.govnih.gov A reversed-phase HPLC method, often using a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. nih.govresearchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. By monitoring the elution profile with a UV detector (typically at a wavelength where the phenyl group of the Cbz moiety absorbs), the presence of impurities can be detected and quantified. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. nih.govresearchgate.net This technique is particularly powerful for analyzing complex mixtures and for confirming the identity of peaks observed in an HPLC chromatogram. For this compound, an LC-MS method would involve separating the compound from any impurities or byproducts on an HPLC column, followed by electrospray ionization and detection by a mass spectrometer. nih.gov This allows for the simultaneous acquisition of retention time and mass-to-charge ratio, providing a high degree of confidence in the identification and purity assessment. Selected reaction monitoring (SRM) in tandem MS can be used for highly selective and sensitive quantification. researchgate.net

| Chromatographic Methods for this compound Analysis | |

| Technique | Typical Application and Conditions |

| HPLC | Purity determination and reaction monitoring. nih.govnih.govColumn: Reversed-phase (e.g., C18). researchgate.netMobile Phase: Gradient of aqueous buffer and organic solvent (e.g., acetonitrile/water with TFA). nih.govresearchgate.netDetection: UV absorbance. |

| LC-MS | Purity confirmation and trace impurity identification. nih.govresearchgate.netSeparation: As per HPLC. Ionization: Electrospray Ionization (ESI). nih.govnih.govDetection: Mass Spectrometry (MS or MS/MS). researchgate.net |

X-ray Crystallography for Solid-State Conformational Analysis of Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself may not be readily available in public databases, analysis of related Cbz-protected amino acid derivatives offers valuable insights into the likely solid-state conformation. researchgate.net

Computational Modeling and Molecular Dynamics Simulations for Mechanistic Insights and Conformational Studies

Computational chemistry provides a powerful tool to complement experimental data and to gain deeper insights into the behavior of this compound at a molecular level.

Computational Modeling: Quantum mechanical calculations can be used to predict the stable conformations of the molecule in the gas phase or in solution. researchgate.netnih.gov These calculations can provide information on the relative energies of different conformers, the rotational barriers around single bonds, and the distribution of electron density within the molecule. This is particularly useful for understanding the conformational preferences of the flexible side chain of ornithine and the orientation of the Cbz protecting group. researchgate.net

Future Research Directions and Emerging Applications of L + N Cbz Ornithine Hydrochloride

Expansion into Novel Bioconjugation Chemistries

The selective protection of the α-amino group in L(+)-N-Cbz-Ornithine hydrochloride makes its free carboxyl group and the δ-amino group (after neutralization) available for conjugation to other molecules. This has opened avenues for creating novel bioconjugates with tailored properties. A significant area of research is the conjugation of L-ornithine to biodegradable polymers to enhance their biocompatibility and degradation kinetics.

Recent studies have demonstrated the successful conjugation of L-ornithine to poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer. nih.govmdpi.com In this process, the carboxyl group of PLGA is activated and coupled with the δ-amino group of L-ornithine, a reaction facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.com The resulting PLGA-L-ornithine conjugates exhibit increased hydrophilicity and faster degradation times compared to the parent PLGA, which are desirable properties for biomaterials used in drug delivery and tissue engineering. nih.govmdpi.comresearchgate.net The presence of the Cbz group on the α-nitrogen in the starting material prevents unwanted polymerization and ensures site-specific conjugation. nih.govresearchgate.net

Future research will likely focus on expanding this concept to other polymers and biomolecules. The exposed α-amino group, after a straightforward deprotection step to remove the Cbz group, can serve as a reactive handle for secondary conjugation, allowing for the attachment of targeting ligands, imaging agents, or therapeutic payloads. This creates a versatile platform for developing multifunctional biomaterials and drug delivery systems.

| Conjugate Platform | Key Research Findings | Potential Future Applications |

| PLGA-L-Ornithine | Conjugation increases the hydrophilicity and results in faster, surface-type erosion compared to unmodified PLGA. nih.govmdpi.comresearchgate.net | Development of advanced biodegradable polymers for controlled drug release and tissue engineering scaffolds. |

| Peptide Conjugates | Serves as a building block for incorporating non-standard amino acids into peptides, potentially enhancing stability or biological activity. | Synthesis of novel peptide-based therapeutics with improved pharmacological profiles. |

| Small Molecule Drug Conjugates | The amino acid scaffold can be used to modify the solubility and pharmacokinetic properties of existing drugs. nih.govnih.gov | Creation of prodrugs that improve drug delivery and targeting to specific tissues or cells. |

Development of Advanced Catalytic Methods for its Derivatization

The derivatization of amino acids is fundamental to creating new chemical entities with unique functions. sigmaaldrich.com While classical methods are well-established, the development of advanced catalytic strategies offers pathways to more efficient and selective modifications of molecules like this compound.

Future research is expected to explore the application of transition-metal catalysis for the functionalization of the C-H bonds within the molecule's aliphatic side chain. For instance, palladium-catalyzed, hydroxyl-directed C-H olefination has been shown to be effective for other amino acid derivatives, suggesting that the free carboxyl group in this compound could be used to direct catalysts to specific C-H bonds for modification. acs.org Similarly, nickel-catalyzed methods are emerging as powerful tools for forging new carbon-carbon and carbon-nitrogen bonds at previously inaccessible positions. acs.org Applying these regioselective catalytic reactions could generate a library of novel ornithine derivatives that are otherwise difficult to synthesize.

Furthermore, advancements in derivatization reagents and techniques used for analytical purposes, such as pre-column derivatization for HPLC analysis, can be adapted for synthetic applications. actascientific.comshimadzu.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethoxycarbonyl chloroformate (FMOC) react specifically with amino groups and could be used in catalytic or stoichiometric fashion to introduce new functionalities under mild conditions. actascientific.comwaters.com

| Catalytic Method | Potential Target Site on L(+)-N-Cbz-Ornithine | Key Advantage |

| Pd(II)-Catalyzed C-H Olefination | Aliphatic side-chain C-H bonds (β, γ positions) | High regioselectivity directed by the carboxyl group; introduces unsaturation for further functionalization. acs.org |

| Ni-Catalyzed Cross-Coupling | Aliphatic side-chain C-H bonds | Forms new C-C or C-N bonds, allowing for the introduction of diverse substituents. acs.org |

| Enzymatic Catalysis | α-amino or δ-amino groups (after deprotection) | High specificity and mild reaction conditions, environmentally friendly. |

| Organocatalysis | Carboxyl group or amino groups | Avoids use of metals, offers unique reactivity and selectivity. |

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology is a fertile ground for innovation, where chemical tools are developed and used to probe and manipulate biological systems. chemscene.comcornell.edu this compound and its derivatives are well-positioned to contribute significantly to this interdisciplinary field.

In materials science, the conjugation of L-ornithine to polymers like PLGA exemplifies the creation of new biomaterials with biologically informed properties. nih.govmdpi.com These materials are not merely inert scaffolds but are designed to interact with biological systems in a controlled manner, for example, by degrading at a predictable rate or by presenting specific chemical cues to cells. researchgate.net

In medicinal chemistry and drug discovery, ornithine derivatives serve as building blocks for synthesizing complex molecules with therapeutic potential. The incorporation of protected ornithine into peptide structures can confer resistance to enzymatic degradation or enhance binding to a biological target. nih.gov For example, modifying natural products with amino acid conjugates has been shown to improve their anticancer or antimicrobial activities and enhance their water solubility, a critical factor for drug efficacy. nih.gov The unique structure of ornithine, with its side-chain amino group, makes it a valuable component in designing molecules that can engage in specific electrostatic interactions with biological targets like bacterial membranes. nih.gov

Future work will likely see this compound used to construct sophisticated molecular probes to study biological processes, such as enzyme function or metabolic pathways, and as a key component in the development of targeted therapies.

| Interdisciplinary Field | Specific Application of L(+)-N-Cbz-Ornithine HCl | Rationale for Use |

| Biomaterials Science | Synthesis of biodegradable polymers (e.g., PLGA-L-Ornithine). nih.govmdpi.com | The ornithine moiety enhances hydrophilicity and controls degradation rates for applications in tissue engineering. researchgate.net |

| Medicinal Chemistry | Building block for novel peptide and non-peptide therapeutics. nih.gov | The unique side chain can be used to modulate solubility, stability, and target binding affinity. nih.gov |

| Chemical Biology | Construction of molecular probes and diagnostics. | The protected functional groups allow for stepwise, controlled synthesis of complex molecules designed to interact with specific biological systems. chemscene.com |

| Drug Delivery | Precursor for creating prodrugs and drug-polymer conjugates. nih.gov | The amino acid scaffold can be functionalized to create targeted delivery systems with improved pharmacokinetic profiles. |

Q & A

Q. What are the critical parameters for synthesizing and characterizing L(+)-N-Cbz-Ornithine hydrochloride?

- Methodological Answer : Synthesis requires protection of the α-amino group of L-ornithine with a benzyloxycarbonyl (Cbz) group under alkaline conditions, followed by hydrochloric acid salt formation. Characterization involves:

- HPLC with UV detection (λ = 210–220 nm) to confirm purity (>99%) .

- Specific rotation ([α]D²⁵ = +23.3° to +25.0°) to verify stereochemical integrity .

- Elemental analysis (C, H, N) to validate molecular composition (C₁₂H₁₈N₂O₄·HCl; MW 296.74) .

- pH measurement (5.0–6.0 in aqueous solution) to ensure ionic stability .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : Dissolve in water (≥100 g/L at 20°C) or acidic buffers (pH ≤3) to prevent zwitterionic precipitation . Avoid organic solvents like DMSO unless explicitly tested for compatibility.

- Stability : Store lyophilized powder at 2–8°C in desiccated conditions. Prepare aqueous stock solutions fresh and use within 24 hours to minimize hydrolysis of the Cbz group .

Q. What are the key purity criteria for this compound in cell culture studies?

- Methodological Answer :

- Endotoxin levels : Must be ≤6.0 EU/g for in vitro assays to avoid immune activation .

- Heavy metal contamination : ICP-MS analysis should confirm Pb ≤0.001% and Fe ≤0.001% .

- Chromatographic purity : Use reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities ≤0.5% .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction optimization (e.g., pH-dependent byproduct formation)?

- Methodological Answer :

- Kinetic monitoring : Use UV-Vis spectroscopy (λ = 260 nm) to track byproduct formation in real time .

- Buffering : Maintain pH ≤8.5 with borate or phosphate buffers to stabilize the Cbz-ornithine bond .

- Statistical design : Apply factorial experiments (e.g., pH, temperature, reagent stoichiometry) to identify dominant variables .

Q. What advanced analytical methods validate the compound’s role in peptide synthesis?

- Methodological Answer :

- LC-MS/MS : Confirm incorporation into peptides via molecular ion peaks (e.g., [M+H]⁺ for Cbz-Orn-containing peptides) and fragmentation patterns .

- NMR : Use ¹H/¹³C spectra to verify regioselective deprotection (e.g., δ-amino group reactivity) .

- Circular Dichroism (CD) : Monitor conformational changes in synthesized peptides (e.g., α-helix stabilization) .

Q. How do researchers address discrepancies in reported biological activity (e.g., CNS effects vs. metabolic roles)?

- Methodological Answer :

- Mechanistic studies : Use isotopic labeling (e.g., ¹³C₅-L-ornithine) to trace urea cycle vs. polyamine synthesis pathways .

- In vitro models : Compare activity in neuronal cell lines (e.g., SH-SY5Y) vs. hepatocytes to clarify tissue-specific effects .

- Controlled variables : Standardize assay conditions (e.g., serum-free media, 37°C, 5% CO₂) to minimize confounding factors .

Q. What protocols ensure reproducibility in long-term stability studies?

- Methodological Answer :

- ICH Guidelines : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., ornithine, benzaldehyde) .

- Freeze-thaw cycles : Aliquot stock solutions to avoid repeated freezing/thawing, which reduces peptide bond integrity by ~15% after 3 cycles .

- Documentation : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata on storage conditions and analytical parameters .

Contradictions and Recommendations

- Solubility Data : Sigma-Aldrich reports ≥100 g/L solubility in water , while Thermo Scientific notes variability in organic solvents . Recommendation: Pre-test solubility in target buffers using nephelometry.

- Stability : Conflicting advice on stock solution shelf life (1 month vs. 24 hours ). Recommendation: Validate stability via daily HPLC checks for lab-specific conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.